N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine
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Overview
Description
N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine: is an organic compound characterized by the presence of a methoxy group, a methyl group, and a diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine typically involves the reaction of 2-methoxy-5-methylbenzyl chloride with N-methylpropane-1,3-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of 2-methoxy-5-methylbenzaldehyde or 2-methoxy-5-methylbenzoic acid.
Reduction: Formation of this compound secondary amine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a ligand in the design of enzyme inhibitors or receptor modulators.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins. Its unique structure allows for the development of materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and methyl groups can enhance the compound’s binding affinity and specificity towards these targets. The diamine structure allows for the formation of hydrogen bonds and other interactions, facilitating its biological activity.
Comparison with Similar Compounds
- N-Benzyl-N’-(2-Methoxy-5-Methyl-Phenyl)-Oxalamide
- Methyl 2-Methoxy-5-Methylbenzoate
Comparison: N1-(2-Methoxy-5-methylbenzyl)-N3-methylpropane-1,3-diamine is unique due to its diamine structure, which provides distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C13H22N2O |
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Molecular Weight |
222.33 g/mol |
IUPAC Name |
N'-[(2-methoxy-5-methylphenyl)methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C13H22N2O/c1-11-5-6-13(16-3)12(9-11)10-15-8-4-7-14-2/h5-6,9,14-15H,4,7-8,10H2,1-3H3 |
InChI Key |
BKICDSCKHFLDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CNCCCNC |
Origin of Product |
United States |
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